Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is classified as a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 196.25 g/mol . The compound is often referenced in the context of synthetic organic chemistry and has been investigated for its insecticidal properties .
The synthesis of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate typically involves several steps:
The molecular structure of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate features a pyrazole ring substituted with an ethyl ester group at the carboxylic acid position. Key structural details include:
The compound's structure can be represented by its SMILES notation: CC(C)N1C(=O)C(=N)C=C1C(=O)OCC
.
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, particularly in its role as an insecticide, involves:
Key physical and chemical properties of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate include:
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate has several notable applications:
CAS No.: 125-66-6
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.:
CAS No.: 3233-56-5